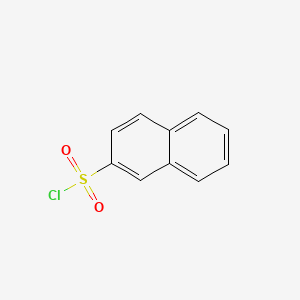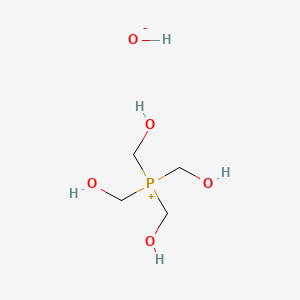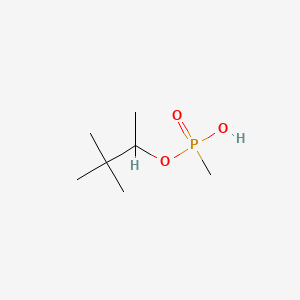![molecular formula C12H22O4 B1194251 9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol CAS No. 89885-86-9](/img/structure/B1194251.png)
9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Talaromycin C is a natural product found in Talaromyces stipitatus with data available.
Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Research on compounds related to 9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol, such as various 1,7-dioxaspiro[5.5]undecanes, has focused on their crystal structures. For instance, the structures of several related compounds have been determined using X-ray crystallography, revealing details about their molecular conformations and intermolecular hydrogen bonding patterns (Brimble et al., 1997).
Synthesis from Natural Sources
The synthesis of related compounds from natural sources like D-fructose has been explored. For example, (3R,4R,5S,6R,9RS)-9-Ethyl-3,4,5-trihydroxy-1,7-dioxaspiro[5.5]undecane has been synthesized from D-fructose and used in the production of talaromycins (Cubero & Plaza Lo´pez-Espinosa, 1990).
Role in Insect Pheromones
Significant research has been conducted on the role of 1,7-dioxaspiro[5.5]undecanes in insect pheromones. These compounds are found in various fruit-fly species and have implications in the study of insect behavior and pest control (Fletcher et al., 1992).
Chemical Ecology and Biosynthesis
Studies in chemical ecology have focused on the synthesis and function of these compounds in insects. This includes research on their biosynthesis pathways, their role as insect pheromones, and potential applications in pest management (Francke & Kitching, 2001).
Stereochemistry and Enantioselective Synthesis
The stereochemistry of these compounds is a key focus in many studies, with significant attention given to enantiospecific syntheses. This is crucial for understanding their biological activity and potential applications (Cubero & Plaza López-Espinosa, 1992).
Applications in Organic Chemistry
The synthesis and study of 1,7-dioxaspiro[5.5]undecanes have broader implications in organic chemistry, contributing to our understanding of spiro compounds and their properties (Schwartz et al., 2005).
Propiedades
Número CAS |
89885-86-9 |
|---|---|
Nombre del producto |
9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol |
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H22O4/c1-2-9-3-4-12(15-7-9)5-11(14)10(6-13)8-16-12/h9-11,13-14H,2-8H2,1H3 |
Clave InChI |
VDWRKBZMQNPUOB-KBIHSYGRSA-N |
SMILES isomérico |
CC[C@@H]1CCC2(C[C@H]([C@@H](CO2)CO)O)OC1 |
SMILES |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
SMILES canónico |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
Sinónimos |
talaromycin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



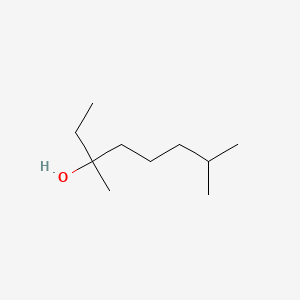
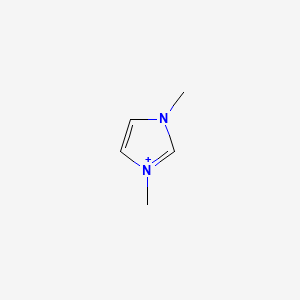
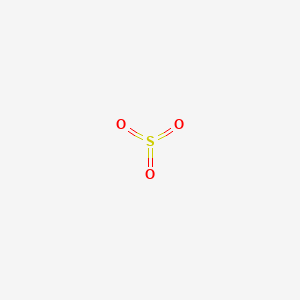
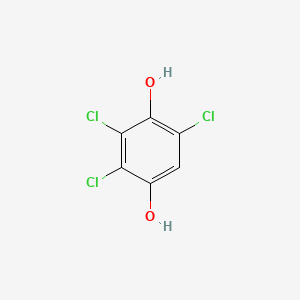
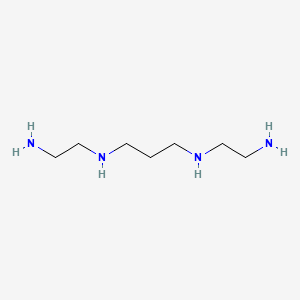
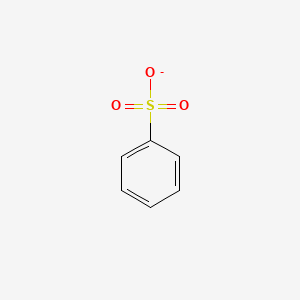
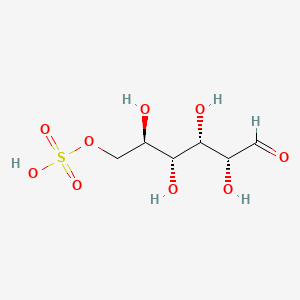
![5-Acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1194182.png)
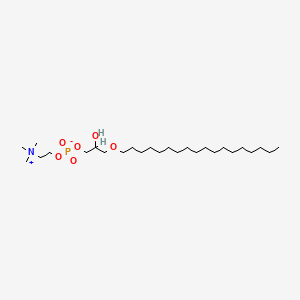
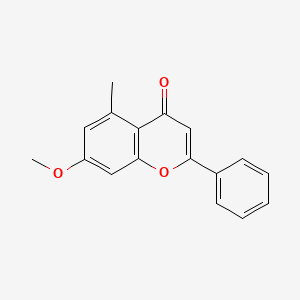
![2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1194186.png)
